6-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of interest in synthetic organic chemistry due to its pyrrolopyridine core, a structure found in many biologically active molecules. The compound serves as a key intermediate in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives involves various methods, including the reaction of corresponding hydroxy derivatives with nucleophiles under acidic or basic conditions to produce fused tricyclic derivatives and methylene derivatives (Goto et al., 1991). Additionally, an efficient synthesis using sodium borohydride reduction and debenzylation steps has been described for the production of N6-substituted analogues (Nechayev et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been carried out using X-ray diffraction and DFT quantum chemical calculations, which provide insights into the conformation and electronic structure of these molecules (Kucharska et al., 2013).
Chemical Reactions and Properties
6-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives participate in various chemical reactions, including nucleophilic attacks, which have been supported by local reactivity descriptors indicating high reactivity at certain positions (Halim & Ibrahim, 2022). Moreover, these compounds exhibit interesting properties, such as autorecycling oxidation under photoirradiation conditions (Mitsumoto & Nitta, 2004).
Physical Properties Analysis
Research on similar pyrrolopyridine compounds has shown that they possess notable physical properties such as strong fluorescence and high thermal stability, making them suitable for applications in material science (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives, such as their reactivity in Lewis acid-promoted cascade reactions, have been explored to synthesize 1,2-dihydropyridines and pyrrolopyridinediones, highlighting their utility in organic synthesis (Yin et al., 2013).
Scientific Research Applications
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Pharmaceuticals and Medicinal Chemistry
- Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
- This compound has a broad spectrum of pharmacological properties, which is why new compounds containing this scaffold are being developed .
- Most of these derivatives have been studied as analgesic and sedative agents .
- Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems .
- Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
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Diabetes Treatment
- Some compounds, including 6-methylpyrrolo[3,4-c]pyridine, have been found to reduce blood glucose .
- These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
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Cancer Therapy
- Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
- Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported .
- Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
- In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
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Antiviral and Antimicrobial Activities
- Pyridine-containing compounds, including pyrrolo[3,4-c]pyridine derivatives, have been found to have significant medicinal applications .
- These compounds have shown promising antiviral and antimicrobial activities .
- This has led to a surge of interest among researchers in synthesizing a variety of pyridine derivatives .
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Antiplatelet Therapy
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Anticholinesterase Activities
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Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
- Therefore, targeting MPS1 represents an attractive strategy for cancer therapy .
- A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against MPS1 have been reported .
- These compounds have shown significant inhibition of MPS1 in vitro .
- This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting MPS1 with development prospects .
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Antimalarial Activities
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Anti-Inflammatory Activities
Safety And Hazards
Future Directions
The future directions for the research on “6-methyl-1H-pyrrolo[3,2-c]pyridine” and its derivatives could involve further investigation of their biological activities and potential therapeutic applications . Additionally, more studies are needed to understand the mechanism of action of these compounds .
properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAVQKASMKODDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437954 | |
Record name | 6-Methyl-5-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
183586-34-7 | |
Record name | 6-Methyl-5-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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